molecular formula C22H19NO3 B5775265 3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide

3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide

Cat. No. B5775265
M. Wt: 345.4 g/mol
InChI Key: QCYDWFYGGCMZOU-DTQAZKPQSA-N
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Description

3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential for various applications. This compound is also known as MPAA and is a member of the acrylamide family of compounds. MPAA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 371.43 g/mol.

Mechanism of Action

The mechanism of action of MPAA involves the inhibition of tubulin polymerization, which is essential for the formation of the microtubules that are required for cell division. MPAA binds to the colchicine binding site on tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MPAA has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, MPAA has also been found to have anti-inflammatory and anti-angiogenic effects. MPAA has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the formation of new blood vessels, which is important in the development of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPAA in lab experiments is its relatively simple synthesis process. MPAA is also highly soluble in organic solvents, which makes it easy to work with in a laboratory setting. However, one of the limitations of using MPAA is its potential toxicity. MPAA has been found to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving MPAA. One potential direction is the development of MPAA-based cancer therapies. MPAA has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in animal and human trials. Another potential direction is the development of MPAA-based anti-inflammatory and anti-angiogenic therapies. MPAA has been shown to have significant effects on these processes, and further research is needed to determine its potential as a therapeutic agent. Finally, further research is needed to determine the safety and toxicity of MPAA, particularly in animal and human trials.

Synthesis Methods

The synthesis of MPAA involves the reaction of 4-methoxyphenylboronic acid and 2-phenoxyphenylboronic acid with acryloyl chloride in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields MPAA as the final product. The synthesis of MPAA is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

MPAA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MPAA is in the field of cancer research. MPAA has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-25-18-14-11-17(12-15-18)13-16-22(24)23-20-9-5-6-10-21(20)26-19-7-3-2-4-8-19/h2-16H,1H3,(H,23,24)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYDWFYGGCMZOU-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide

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